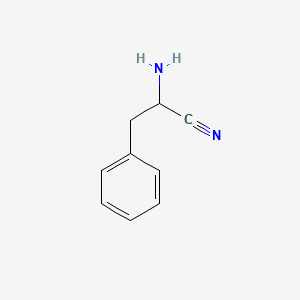

2-Amino-3-phenylpropanenitrile

Übersicht

Beschreibung

2-Amino-3-phenylpropanenitrile is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.193. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

2-Amino-3-phenylpropanenitrile has been utilized in the field of polymer chemistry. Specifically, it's used as a regulator in the controlled (co)polymerization of methacrylates and styrene by nitroxide mediated polymerization, enhancing the process's efficiency (Simula et al., 2019). This chemical is also instrumental in high solids content nitroxide mediated miniemulsion polymerization of n-butyl methacrylate, allowing high conversions and molecular weight control up to 60,000 g/mol in a dispersed media (Ballard et al., 2017).

Biocatalytic Activity

In biocatalysis, this compound and its derivatives are synthesized and then hydrolyzed to corresponding amides using the nitrile biocatalytic activity of Rhodococcus rhodochrous ATCC BAA-870. This process has shown enantioselectivity for specific compounds, making it significant in chiral synthesis (Chhiba et al., 2012).

Organic Synthesis

In organic synthesis, the reaction of this compound with other compounds leads to the formation of diverse structures. For instance, its reaction with 3(5)-amino-5(3)-hydrazinopyrazole yields 2,5-diaryl-7-aminopyrazolo[1,5-a]pyrimidines, demonstrating its versatility in synthesizing novel organic compounds (Aggarwal et al., 2015).

Medicinal Chemistry

In medicinal chemistry, the compound shows potential in synthesizing bioactive substances. For example, asymmetric synthesis of biologically important (2R)-2-amino-3-phenylpropanes, which are components of commercial drugs, is achieved using chiral (2R)-aziridine-2-carboxylate (Ha et al., 2007).

Chemical Sensing

A novel application of this compound includes its use in chemical sensing. A derivative compound has been used as a simple fluorescent probe for hypochlorous acid, exhibiting high selectivity and sensitivity in mixed aqueous media (Zhao et al., 2017).

Wirkmechanismus

Target of Action

It’s known that this compound is used in the synthesis of amino acids, amides, and other organic compounds . Therefore, it can be inferred that its targets could be the enzymes or proteins involved in these biochemical pathways.

Mode of Action

Given its use in organic synthesis, it likely interacts with its targets to facilitate the formation of new bonds, leading to the synthesis of new compounds .

Biochemical Pathways

2-Amino-3-phenylpropanenitrile is involved in the synthesis of amino acids, amides, and other organic compounds

Pharmacokinetics

It’s known that the compound is insoluble in water but soluble in various organic solvents such as alcohols and ethers . This suggests that its bioavailability could be influenced by these solubility properties.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in the synthesis of other compounds. By facilitating the formation of new bonds, it contributes to the production of amino acids, amides, and other organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility properties suggest that the presence of certain solvents can affect its action . Additionally, it should be stored in a dry, well-ventilated place to maintain its stability .

Eigenschaften

IUPAC Name |

2-amino-3-phenylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXNAHRDJXOJHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55379-75-4 | |

| Record name | 2-Amino-3-phenylpropanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055379754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-3-PHENYLPROPANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3TEX94LGG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

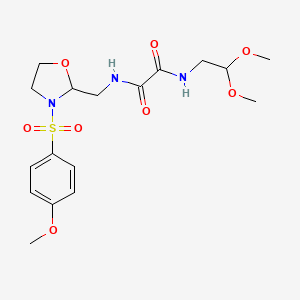

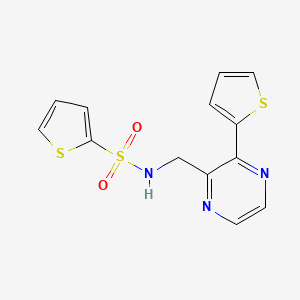

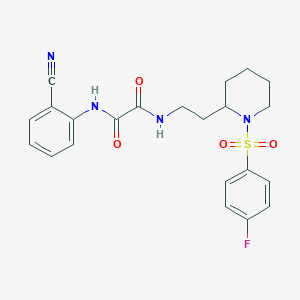

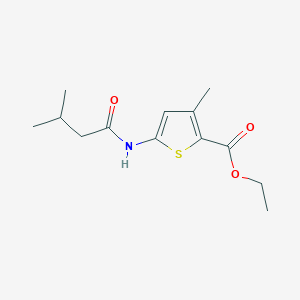

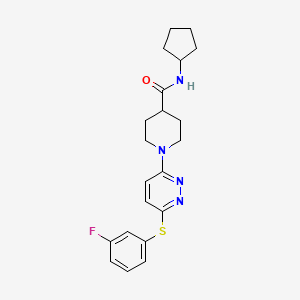

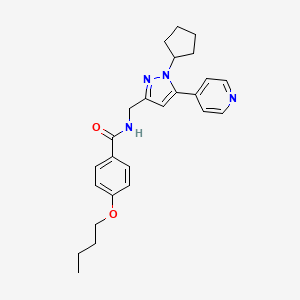

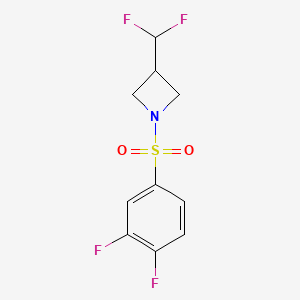

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2494587.png)

amine](/img/structure/B2494588.png)

![N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2494589.png)

![2-(4-Chloro-phenylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2494594.png)

![(2S)-3-methyl-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2494602.png)